REACTION_CXSMILES
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[CH2:1]([O:3][C:4](=[O:13])[C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:6]=1[OH:12])[CH3:2].C1C(=O)N([Br:21])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[C:6]([OH:12])=[CH:7][CH:8]=[CH:9][C:10]=1[CH2:11][Br:21])[CH3:2]
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Name
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|
Quantity
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4.046 g
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Type
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reactant
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Smiles
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C(C)OC(C1=C(C=CC=C1C)O)=O
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Name
|
|
Quantity
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4.786 g
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Type
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reactant
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Smiles
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C1CC(=O)N(C1=O)Br
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Name
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|
Quantity
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1.134 g
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Type
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reactant
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Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
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Quantity
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40 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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equipped with a reflux condenser
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 h
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Duration
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2 h
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Type
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CUSTOM
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Details
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solid was removed by filtration
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated
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Type
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CUSTOM
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Details
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to give a yellow oil as crude, which
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Type
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CUSTOM
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Details
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The crude was purified by silica gel chromatography (300 g, 0-5% EtOAc/hexanes)
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Name
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Type
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product
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Smiles
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C(C)OC(C1=C(C=CC=C1O)CBr)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |